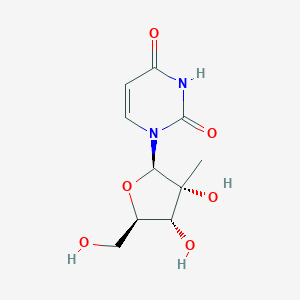

2'-C-methyluridine

描述

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKORJKMMVZAOZ-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333336 | |

| Record name | 2'-C-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31448-54-1 | |

| Record name | 2'-C-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-C-methyluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Rise of a Viral Opponent: A Technical Guide to 2'-C-Methyluridine

Introduction

In the ongoing battle against viral diseases, nucleoside analogs have consistently emerged as a cornerstone of antiviral therapy. These molecules, structural mimics of natural nucleosides, effectively deceive viral polymerases, leading to the termination of viral genome replication. Among these, 2'-C-methyluridine and its derivatives have carved out a significant niche, particularly in the fight against the Hepatitis C virus (HCV). This technical guide provides an in-depth exploration of the discovery, background, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Background

The journey of this compound is a compelling narrative of rational drug design. The core concept behind its development was the introduction of a methyl group at the 2'-carbon position of the ribose sugar of a uridine nucleoside. This seemingly minor modification has profound biological consequences. The 2'-C-methyl group creates a steric hindrance that, after the nucleoside analog is incorporated into a growing RNA chain, prevents the viral RNA-dependent RNA polymerase (RdRp) from adding the next nucleotide, thereby acting as a chain terminator.[1]

Early research into 2'-C-methylated ribonucleosides demonstrated their potential as inhibitors of HCV genome replication.[2] These compounds are administered as prodrugs and, once inside the host cell, are converted by cellular kinases into their active 5'-triphosphate form.[2] This active metabolite is then incorporated by the viral RdRp into the nascent RNA strand, leading to the formation of incomplete and non-functional viral RNA.[2]

A significant breakthrough in this class of antivirals was the development of Sofosbuvir (PSI-7977), a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate.[3] This strategic modification enhances the delivery and intracellular concentration of the active triphosphate, leading to potent pan-genotypic anti-HCV activity. The success of Sofosbuvir has solidified the importance of the 2'-C-methyl nucleoside scaffold in modern antiviral drug discovery.

Mechanism of Action: A Molecular Roadblock

The antiviral activity of this compound and its analogs is contingent on their intracellular conversion to the active 5'-triphosphate form. This metabolic activation is a critical step in their mechanism of action.

Metabolic Activation Pathway

The metabolic journey of this compound begins with its entry into the cell, followed by a series of phosphorylation events catalyzed by host cell kinases. This cascade ultimately yields the active this compound 5'-triphosphate.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

The active this compound 5'-triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the growing viral RNA chain, but the presence of the 2'-methyl group prevents the formation of the subsequent phosphodiester bond, effectively terminating RNA synthesis.

Quantitative Antiviral Activity

The potency of this compound and its derivatives has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anti-HCV NS5B Polymerase Activity

| Compound | Polymerase Genotype | Assay Type | IC50 (µM) | Reference |

| 2'-C-methyladenosine triphosphate | 1b | Enzyme Inhibition | 1.9 | |

| 2'-O-methylcytidine triphosphate | 1b | Enzyme Inhibition | 3.8 | |

| MIV-802-UTP | Not specified | Enzyme Inhibition (Ki) | 0.71 | |

| PSI-6130-TP | Wild-type | Enzyme Inhibition | - | |

| RO2433-TP | Wild-type | Enzyme Inhibition | - |

Table 2: Anti-HCV Replicon Activity

| Compound | Replicon Genotype | Cell Line | EC50 (µM) | Reference |

| 2'-C-methylcytidine (2CMC) | Subgenomic | Not specified | 11.2 ± 0.3 | |

| PSI-7977 (Sofosbuvir) | Subgenomic | Not specified | <1 | |

| 7-vinyl-7-deaza-adenine nucleoside (β-form) | Not specified | HCV replicon cells | EC90 of 7.6 |

Table 3: Cytotoxicity

| Compound | Cell Line | Assay Duration | CC50 (µM) | Reference |

| PSI-7977 (isomer 51) | Huh7, HepG2, BxPC3, CEM | 8 days | >100 | |

| 2'-C-methyl-4'-thionucleoside phosphoramidates | Not specified | Not specified | >200 |

Experimental Protocols

The evaluation of novel nucleoside analogs like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Experimental Workflow for Antiviral Evaluation

The discovery and development of this compound-based antivirals follow a structured workflow, from initial synthesis to preclinical evaluation.

Synthesis of a 2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Derivative

This protocol outlines a representative synthesis of a this compound analog, starting from a protected cytidine derivative.

-

Preparation of Protected Uridine (8) from Protected Cytidine (7):

-

Dissolve the benzoyl-protected 2'-deoxy-2'-α-F-2'-β-C-methylcytidine (7) in 80% acetic acid.

-

Heat the reaction mixture overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the protected uridine derivative (8).

-

-

Deprotection to Yield 2'-Deoxy-2'-α-F-2'-β-C-methyluridine (5):

-

Treat the protected uridine (8) with methanolic ammonia at room temperature.

-

Stir the reaction mixture until the deprotection is complete, as monitored by TLC or HPLC.

-

Concentrate the reaction mixture and purify the crude product by silica gel chromatography to yield the final compound (5).

-

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a typical assay to determine the inhibitory activity of a compound against the viral RdRp enzyme.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Add the purified recombinant HCV NS5B polymerase to the buffer.

-

Add the RNA template/primer (e.g., poly(A)/oligo(dT)).

-

Add a mixture of three non-radiolabeled ribonucleoside triphosphates (NTPs) and one radiolabeled NTP (e.g., [α-³²P]UTP).

-

Add varying concentrations of the test compound (e.g., this compound triphosphate).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Termination and Product Quantification:

-

Stop the reaction by adding a quench solution (e.g., EDTA).

-

Spot the reaction mixture onto a filter membrane (e.g., DE81).

-

Wash the filter to remove unincorporated radiolabeled NTPs.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based HCV Replicon Assay

This assay measures the antiviral activity of a compound in a cellular context using a subgenomic HCV replicon system.

-

Cell Culture and Seeding:

-

Culture Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) in complete medium, often containing G418 to maintain the replicon.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (vehicle control and no-drug control).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

-

Quantification of HCV Replication:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of replication inhibition for each compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Analysis of Intracellular Nucleoside Triphosphate Levels

This protocol describes the quantification of the active triphosphate form of the nucleoside analog within cells using HPLC or LC-MS/MS.

-

Cell Culture and Treatment:

-

Culture the desired cells (e.g., Huh-7) to a sufficient density.

-

Treat the cells with the nucleoside analog at a specific concentration for a defined period.

-

-

Extraction of Intracellular Metabolites:

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Extract the intracellular metabolites by adding a cold extraction solution (e.g., 60-70% methanol or a solution of trichloroacetic acid).

-

Centrifuge to pellet the cell debris and collect the supernatant containing the nucleotides.

-

-

Sample Preparation:

-

Neutralize the acidic extract if necessary.

-

The sample may be further purified or concentrated using solid-phase extraction.

-

-

HPLC or LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column with an ion-pairing agent).

-

Elute the nucleotides using a suitable gradient mobile phase.

-

Detect the triphosphate metabolite using UV absorbance or, for higher sensitivity and specificity, a mass spectrometer.

-

-

Quantification:

-

Quantify the intracellular concentration of the triphosphate by comparing the peak area to a standard curve generated with known concentrations of the triphosphate standard.

-

Conclusion

This compound and its derivatives represent a triumph of medicinal chemistry and a powerful tool in the antiviral arsenal. Their mechanism as chain terminators of viral RNA synthesis is well-established, and their clinical efficacy, particularly in the form of prodrugs like Sofosbuvir, is undeniable. The experimental protocols detailed in this guide provide a framework for the continued exploration and development of this important class of nucleoside analogs. As the landscape of viral threats continues to evolve, the principles learned from the study of this compound will undoubtedly inform the design of future antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

An In-depth Technical Guide to 2'-C-Methyluridine: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-Methyluridine is a synthetic nucleoside analog of uridine, distinguished by a methyl group at the 2'-carbon of its ribose sugar. This modification significantly influences its chemical and biological properties, making it a crucial intermediate in the development of potent antiviral and anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound and its derivatives. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are presented, alongside a discussion of its mechanism of action, particularly in the context of Hepatitis C virus (HCV) inhibition.

Chemical Structure and Properties

This compound is a modified pyrimidine nucleoside. The core structure consists of a uracil base linked to a ribose sugar which is methylated at the 2' position.

Chemical Structure:

-

IUPAC Name: 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione[1]

-

SMILES: C[C@]1(--INVALID-LINK--NC2=O)CO">C@@HO)O[1]

-

InChI: InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10-/m1/s1[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some variations in reported melting points exist in the literature, which may be attributed to different polymorphic forms or impurities.

| Property | Value | Reference |

| Molecular Formula | C10H14N2O6 | [1][2] |

| Molecular Weight | 258.23 g/mol | |

| CAS Number | 31448-54-1 | |

| Melting Point | 101.00 °C or 110-112 °C | |

| Solubility | Soluble in DMSO and Methanol (with heating) | |

| pKa | 9.39 ± 0.10 (Predicted) |

Biological Activity and Therapeutic Potential

This compound itself exhibits limited direct biological activity. Its primary significance lies in its role as a key intermediate in the synthesis of therapeutically active nucleoside analogs, particularly those targeting viral polymerases and cancer cell proliferation.

Antiviral Activity

The most notable application of this compound derivatives is in the treatment of Hepatitis C Virus (HCV) infection. The 2'-C-methyl modification, especially when combined with a 2'-deoxy-2'-fluoro substitution, leads to potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase.

The mechanism of action involves the metabolic conversion of the nucleoside prodrug into its active 5'-triphosphate form within the host cell. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide, and upon incorporation into the growing viral RNA chain, it leads to chain termination, thus halting viral replication. A well-studied example is the metabolism of the cytidine analog PSI-6130 to the triphosphate of its uridine congener, (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine.

Anticancer Activity

Derivatives of this compound have also demonstrated potential as anticancer agents, particularly in the context of leukemia. The rationale behind this application is that these modified nucleosides can interfere with DNA and RNA synthesis in rapidly dividing cancer cells, leading to cytotoxicity. For instance, analogs of 2'-C-methylcytidine, synthesized from this compound, have shown significant toxicity against leukemia cell lines.

Experimental Protocols

Synthesis and Purification of this compound Derivatives

The synthesis of this compound and its derivatives often involves a multi-step process starting from a protected ribose sugar. A general workflow for the synthesis of a key antiviral intermediate, (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine, is outlined below.

Caption: General workflow for the synthesis of (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine.

Detailed Protocol for Deprotection:

-

The dibenzoyl-protected uridine intermediate is dissolved in a freshly prepared 23% solution of ammonia in methanol.

-

The reaction mixture is cooled to 0°C and stirred for 3 hours.

-

The temperature is then allowed to slowly warm to 15°C and the reaction is continued for 24 hours.

-

Reaction completion is monitored by a suitable technique such as thin-layer chromatography or HPLC.

-

Diatomaceous earth is added to the reaction mixture, and it is then filtered.

-

The filtrate is evaporated to dryness.

-

The resulting residue is triturated with ethyl acetate at 20°C for 2 hours.

-

The solid product is collected by filtration and dried under vacuum at 60°C for 12 hours to yield the final product.

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of this compound derivatives against the HCV NS5B polymerase can be assessed using an in vitro RNA synthesis assay.

Protocol:

-

A reaction mixture is prepared containing 20 mM HEPES (pH 8.0), 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT, 500 µM GTP, 250 µM each of CTP, ATP, and UTP, 40U of RNasin, 2 µg/ml of a suitable RNA template (e.g., HCV (-) 3' UTR), and 300 ng of purified recombinant NS5B protein.

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated and incubated at the optimal temperature for the enzyme.

-

The amount of newly synthesized RNA is quantified, typically using a radiolabeled nucleotide or a fluorescence-based method.

-

The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cytotoxicity Assay in Leukemia Cell Lines

The anticancer potential of this compound analogs can be evaluated by assessing their cytotoxicity against leukemia cell lines. The MTT assay is a commonly used colorimetric method for this purpose.

Protocol:

-

Leukemia cells (e.g., L1210, P388) are seeded in 96-well plates at a suitable density.

-

The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

During this incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Metabolic Activation Pathway

As mentioned, this compound derivatives must be converted to their triphosphate form to exert their antiviral activity. The metabolic pathway for a related cytidine analog, PSI-6130, provides a model for this activation process.

Caption: Metabolic activation of a cytidine analog to the active uridine triphosphate inhibitor.

Conclusion

This compound is a synthetically valuable nucleoside analog that has played a pivotal role in the development of important antiviral and anticancer drugs. Its unique structural modification provides a scaffold for the design of potent and selective inhibitors of key cellular and viral enzymes. The detailed understanding of its chemical properties, synthesis, and the biological mechanisms of its derivatives continues to be an active area of research, with the potential to yield novel therapeutics for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals working with this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2'-C-Methyluridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research. Its structural modification, the addition of a methyl group at the 2' position of the ribose sugar, confers unique biochemical properties that allow it to interfere with nucleic acid metabolism. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a primary focus on its well-established role as an anti-hepatitis C virus (HCV) agent and its potential applications in oncology.

Antiviral Mechanism of Action: Targeting HCV RNA-Dependent RNA Polymerase

The primary antiviral activity of this compound and its analogs is directed against the Hepatitis C virus (HCV), a positive-sense single-stranded RNA virus. The core of its mechanism lies in the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.

Metabolic Activation

Like many nucleoside analogs, this compound requires intracellular phosphorylation to its active triphosphate form. While this compound itself can be phosphorylated, it is often studied as a metabolite of its more potent prodrug, β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130). The metabolic pathway involves the following key steps[1]:

-

Initial Phosphorylation: The parent nucleoside (e.g., a cytidine analog) is first phosphorylated by cellular kinases to its monophosphate form.

-

Deamination: The cytidine monophosphate analog can be deaminated to form this compound monophosphate.

-

Subsequent Phosphorylations: Cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, further phosphorylate the monophosphate to the active this compound 5'-triphosphate[1].

References

2'-C-Methyluridine as an RNA Polymerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral drug development due to its potent inhibitory activity against viral RNA-dependent RNA polymerases (RdRps).[1] This technical guide provides an in-depth overview of this compound as an RNA polymerase inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.

The core of its antiviral activity lies in its metabolic conversion to the active 5'-triphosphate form, which then acts as a competitive inhibitor and a non-obligate chain terminator of viral RNA synthesis.[2][3][4] This modification at the 2'-carbon position of the ribose sugar is a key structural feature that confers its inhibitory properties.[1]

Chemical Structure and Properties

| Property | Value | Reference |

| Chemical Name | 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |

| Molecular Formula | C₁₀H₁₄N₂O₆ | |

| Molecular Weight | 258.23 g/mol | |

| CAS Number | 31448-54-1 |

Mechanism of Action

The inhibitory effect of this compound is not direct. It must first be anabolized within the host cell to its active triphosphate form, this compound 5'-triphosphate (2'-C-Me-UTP). This process involves cellular kinases that phosphorylate the nucleoside analog.

Once formed, 2'-C-Me-UTP acts as a competitive inhibitor of the natural substrate, uridine triphosphate (UTP), for the active site of viral RNA-dependent RNA polymerase. Upon incorporation into the nascent RNA chain, the presence of the 2'-C-methyl group sterically hinders the correct positioning of the incoming nucleoside triphosphate, thereby preventing the formation of the next phosphodiester bond and leading to premature termination of RNA elongation. This mechanism is described as "non-obligate chain termination" because, unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleosides do possess a 3'-hydroxyl group. The termination is a result of the inability of the polymerase to accommodate the modified sugar in the active site for the subsequent nucleotide addition.

Mechanism of action of this compound.

Metabolic Activation Pathway

A related and clinically significant nucleoside analog is the cytidine counterpart, 2'-C-methylcytidine. In fact, some potent antiviral drugs are cytidine analogs that are metabolized intracellularly not only to their own active triphosphate form but also to this compound triphosphate. For instance, the metabolism of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) leads to the formation of its own triphosphate and also to the triphosphate of its uridine congener, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206 or RO2433). This dual metabolic pathway can enhance the antiviral efficacy and potentially raise the barrier to the development of viral resistance. The formation of the uridine triphosphate involves the deamination of the cytidine monophosphate.

Metabolic activation pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound triphosphate and its analogs has been quantified against various viral RNA polymerases, most notably the Hepatitis C Virus (HCV) NS5B polymerase.

Table 1: Inhibition of HCV NS5B RNA Polymerase by 2'-Modified Uridine Triphosphates

| Compound | Enzyme | Assay Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |

| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate (Sofosbuvir triphosphate) | Wild-type HCV RdRp | Steady-state competitive inhibition | 0.42 | - | |

| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate (Sofosbuvir triphosphate) | S282T mutant HCV RdRp | Steady-state competitive inhibition | 22 | - | |

| 2'-C-Me-UTP | HCV NS5B | Radiometric assay | - | 0.25 ± 0.04 | |

| 2'F-2'C-Me-UTP | HCV NS5B | Radiometric assay | - | 0.21 ± 0.05 |

Table 2: Inhibition of Norovirus RNA Polymerase

| Compound | Enzyme | IC₅₀ (μM) | Note | Reference |

| 2'-C-methyl-cytidine triphosphate (2CM-CTP) | Human Norovirus Polymerase (HNVpol) | Low micromolar range | Acts as a classic chain terminator. | |

| 2'-C-methyl-cytidine triphosphate (2CM-CTP) | Mouse Norovirus Polymerase (MNVpol) | Low micromolar range | - |

Experimental Protocols

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Steady-State)

This assay is fundamental for determining the inhibitory potential of compounds like this compound triphosphate against viral polymerases.

Objective: To measure the concentration at which the test compound inhibits 50% of the polymerase activity (IC₅₀) or to determine the inhibition constant (Kᵢ).

Materials:

-

Purified recombinant viral RdRp (e.g., HCV NS5B)

-

RNA template (e.g., homopolymeric or heteropolymeric RNA)

-

Radiolabeled nucleoside triphosphate (e.g., [³H]CTP or [α-³²P]GTP)

-

Unlabeled nucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Test inhibitor (e.g., 2'-C-Me-UTP) at various concentrations

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM dithiothreitol)

-

Anti-RNase inhibitor

-

Scintillation fluid and counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RdRp enzyme, RNA template, and anti-RNase inhibitor.

-

Add the test inhibitor at a range of concentrations to different reaction tubes.

-

Initiate the reaction by adding the mixture of labeled and unlabeled NTPs. The concentration of the natural nucleotide corresponding to the inhibitor should be varied for competitive inhibition studies.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 27°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA).

-

Precipitate the newly synthesized radiolabeled RNA (e.g., using trichloroacetic acid) and collect it on a filter.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or by resolving the products on a denaturing polyacrylamide gel followed by phosphorimaging.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. For Kᵢ determination, data are fitted to appropriate enzyme inhibition models.

RdRp inhibition assay workflow.

Conclusion

This compound, through its active triphosphate metabolite, represents a significant class of RNA polymerase inhibitors with proven antiviral activity, particularly against positive-strand RNA viruses. Its mechanism as a non-obligate chain terminator provides a robust strategy for disrupting viral replication. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working on novel antiviral therapies targeting viral RNA polymerases. Further research into structure-activity relationships and the development of prodrug strategies continues to be a promising avenue for enhancing the therapeutic potential of this class of nucleoside analogs.

References

- 1. This compound | 31448-54-1 | NM07919 | Biosynth [biosynth.com]

- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Landscape of 2'-C-Methyluridine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-C-methyluridine stands as a pivotal scaffold in the development of potent nucleoside analog inhibitors of viral replication. While its direct antiviral activity is modest, its true significance lies in its role as a key synthetic intermediate for a class of compounds that have revolutionized the treatment of viral diseases, most notably Hepatitis C. This technical guide delves into the antiviral spectrum, mechanism of action, and experimental evaluation of this compound and its more biologically active derivatives. By providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as an in-depth resource for researchers in the field of antiviral drug discovery and development.

Introduction: The Significance of the 2'-C-Methyl Modification

The introduction of a methyl group at the 2'-carbon of the ribose sugar moiety of a nucleoside has profound implications for its biological activity. This modification sterically hinders the 2'-hydroxyl group, which can confer resistance to degradation by cellular enzymes and alter the conformational preferences of the sugar ring. In the context of antiviral therapy, the 2'-C-methyl modification has been a cornerstone in the design of inhibitors targeting viral RNA-dependent RNA polymerases (RdRps). These enzymes, essential for the replication of many RNA viruses, are a prime target for selective antiviral agents. While this compound itself is a critical building block, its derivatives, such as 2'-C-methylcytidine and 2'-C-methyladenosine, and particularly the fluorinated analog that forms the basis of Sofosbuvir, exhibit potent antiviral properties.

Antiviral Spectrum and Potency

The primary antiviral target for which 2'-C-methylated nucleosides have been extensively studied is the Hepatitis C Virus (HCV). However, activity against other viruses has also been reported. The following tables summarize the in vitro efficacy of key 2'-C-methylated nucleoside analogs.

Table 1: Anti-HCV Activity of 2'-C-Methylated Nucleoside Analogs

| Compound | Assay Type | Cell Line | Target | EC50 / IC50 (µM) | Cytotoxicity (CC50 µM) | Reference |

| 2'-C-Methylcytidine | HCV Replicon | Huh-7 | NS5B Polymerase | ~1 | >100 | [1] |

| 2'-C-Methylcytidine Triphosphate | Biochemical | - | NS5B Polymerase | ~0.2 | - | [1] |

| 2'-C-Methyladenosine | HCV Replicon | HBI10A | NS5B Polymerase | 0.3 ± 0.06 | >100 | [2] |

| 2'-C-Methyladenosine Triphosphate | Biochemical | - | NS5B Polymerase | 1.9 | - | [2] |

| 2'-O-Methylcytidine | HCV Replicon | HBI10A | NS5B Polymerase | 21 ± 5 | >100 | [2] |

| 2'-O-Methylcytidine Triphosphate | Biochemical | - | NS5B Polymerase | 3.8 | - | |

| Sofosbuvir (PSI-7977) | HCV Replicon | Huh-7 | NS5B Polymerase | <1 | >100 |

Table 2: Antiviral Activity Against Other Viruses

| Compound | Virus | Assay Type | EC50 (µM) | Reference |

| 2'-C-Methylcytidine | Hepatitis E Virus (HEV) | Subgenomic Replicon | - (Significant inhibition reported) | |

| Sofosbuvir | Zika Virus (ZIKV) | CPE Reduction | 1.63 | |

| Sofosbuvir | Dengue Virus (DENV2) | CPE Reduction | - (100% CPE reduction at 5 µM) |

Mechanism of Action: Chain Termination of Viral RNA Synthesis

The antiviral effect of 2'-C-methylated nucleosides is exerted through the inhibition of the viral RNA-dependent RNA polymerase. The mechanism involves a multi-step intracellular process:

-

Cellular Uptake: The nucleoside analog enters the host cell.

-

Anabolic Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside to its active 5'-triphosphate form.

-

Incorporation by Viral Polymerase: The viral RdRp recognizes the nucleoside triphosphate as a substrate and incorporates it into the nascent viral RNA strand.

-

Chain Termination: The presence of the 2'-C-methyl group on the incorporated nucleotide prevents the proper alignment and binding of the subsequent incoming nucleoside triphosphate. This steric hindrance blocks the closure of the polymerase's active site, thereby halting further elongation of the RNA chain and terminating viral replication. This mechanism is classified as non-obligate chain termination.

Signaling and Metabolic Activation Pathway

Caption: Metabolic activation and mechanism of action of 2'-C-methylated nucleosides.

Experimental Protocols

The evaluation of 2'-C-methylated nucleosides relies on robust in vitro assays. The following are detailed methodologies for two key experiments.

HCV Subgenomic Replicon Assay

This cell-based assay is crucial for determining the antiviral efficacy of compounds in a cellular context that mimics viral replication.

Objective: To measure the inhibition of HCV RNA replication by a test compound in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a selectable marker like neomycin phosphotransferase and/or a reporter gene like luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

-

Test compound (e.g., this compound derivative) dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for RNA extraction (e.g., TRIzol).

-

Reagents for quantitative real-time PCR (qRT-PCR) to quantify HCV RNA levels.

-

Reagents for a cytotoxicity assay (e.g., MTS or MTT).

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 72 hours).

-

RNA Extraction: After incubation, lyse the cells and extract total RNA using a suitable method.

-

qRT-PCR: Perform qRT-PCR to quantify the levels of HCV RNA. Use primers and probes specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

-

Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compound using an MTS or MTT assay to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the antiviral efficacy of a compound using an HCV replicon assay.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of a nucleoside analog to inhibit the enzymatic activity of the viral polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of the 5'-triphosphate of a 2'-C-methylated nucleoside against purified HCV NS5B RNA-dependent RNA polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template/primer.

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

Radiolabeled rNTP (e.g., [α-33P]UTP).

-

Test compound (2'-C-methylnucleoside triphosphate).

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl).

-

DE81 filter paper.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA template/primer, and the HCV NS5B polymerase.

-

Inhibitor Addition: Add varying concentrations of the 2'-C-methylnucleoside triphosphate to the reaction mixtures. Include a no-inhibitor control.

-

Initiation of Reaction: Start the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

-

Quenching: Stop the reaction by adding EDTA.

-

Filter Binding: Spot the reaction mixtures onto DE81 filter paper. The negatively charged RNA product will bind to the positively charged filter paper, while the unincorporated radiolabeled rNTPs will not.

-

Washing: Wash the filter papers multiple times with a wash buffer (e.g., sodium phosphate) to remove the unincorporated rNTPs.

-

Quantification: Measure the radioactivity retained on the filter papers using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the IC50 of a nucleoside triphosphate against HCV NS5B polymerase.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a critical aspect of their development. A common route to the key intermediate, 2'-deoxy-2'-fluoro-2'-C-methyluridine, often starts from a protected cytidine analog.

A representative synthetic scheme involves the conversion of a protected 2′-deoxy-2′-α-F-2′-β-C-methylcytidine to the corresponding uridine derivative. This can be achieved by heating the protected cytidine with aqueous acetic acid, followed by deprotection with methanolic ammonia to yield the desired 2'-deoxy-2'-fluoro-2'-C-methyluridine. This intermediate is then used in the synthesis of more complex prodrugs like Sofosbuvir.

Conclusion and Future Directions

This compound is a testament to the power of medicinal chemistry in fine-tuning the biological activity of nucleoside scaffolds. While not a potent antiviral agent in its own right, its role as a precursor to a class of highly effective viral polymerase inhibitors is undeniable. The success of Sofosbuvir has solidified the importance of the 2'-C-methyl modification in antiviral drug design. Future research in this area will likely focus on expanding the antiviral spectrum of these compounds to other RNA viruses, overcoming potential resistance mechanisms, and developing novel prodrug strategies to enhance tissue targeting and oral bioavailability. The foundational knowledge of the structure-activity relationships and mechanisms of action of this compound derivatives will continue to guide the development of the next generation of antiviral therapies.

References

The Dawn of a New Antiviral Strategy: Early Investigations into 2'-C-Methyluridine's Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of 2'-C-methyluridine and its analogues marked a pivotal moment in the quest for effective antiviral therapies, particularly against positive-strand RNA viruses like the Hepatitis C virus (HCV). This technical guide delves into the foundational studies that first illuminated the antiviral prowess of this class of nucleoside inhibitors. We will explore the core mechanism of action, summarize the critical quantitative data from early experiments, and provide detailed experimental protocols that paved the way for the development of blockbuster drugs such as Sofosbuvir.

Core Concept: Chain Termination of Viral RNA Synthesis

Early research into 2'-C-methyl ribonucleosides revealed a compelling mechanism of action: the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] These nucleoside analogues act as mimics of their natural counterparts. Once inside the host cell, they undergo phosphorylation to their active triphosphate form.[1] This activated form is then recognized by the viral RdRp and incorporated into the nascent viral RNA strand.

The key to their efficacy lies in the 2'-C-methyl modification. This bulky methyl group sterically hinders the subsequent addition of the next nucleotide, effectively terminating the elongation of the RNA chain.[2][3] More recent studies have refined this model, suggesting that the incorporation of a 2'-C-methylated nucleotide prevents the necessary conformational changes in the RdRp active site required for catalysis, thus halting further synthesis.[1] This targeted disruption of viral replication, with selectivity for the viral polymerase over host polymerases, established 2'-C-methylated nucleosides as a highly promising class of antiviral agents.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The initial evaluation of this compound and its derivatives yielded crucial quantitative data that underscored their therapeutic potential. The primary metrics used were the 50% effective concentration (EC50), which measures the concentration of the compound required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. A high selectivity index (SI), the ratio of CC50 to EC50, is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells.

The following table summarizes key quantitative findings from early studies on this compound derivatives and their prodrugs. It is important to note that while this compound itself was often found to be inactive in cell-based assays, its triphosphate form showed potent inhibition of the HCV NS5B polymerase. The development of phosphoramidate prodrugs was a critical step to ensure efficient intracellular delivery and phosphorylation to the active triphosphate.

| Compound/Derivative | Virus/Target | Assay System | EC50 (µM) | EC90 (µM) | CC50 (µM) | Ki (µM) | Reference(s) |

| 2'-C-Methylcytidine (NM-107) | HCV | HCV Replicon (Huh-7 cells) | - | 7.6 | >100 | - | |

| β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methylcytidine (PSI-6130) | HCV | HCV Replicon Assay | Potent | - | >100 | - | |

| Triphosphate of PSI-6130 | HCV NS5B RdRp | Enzymatic Assay | - | - | - | Potent | |

| β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine (PSI-6206) | HCV | HCV Replicon Assay | Inactive | - | Not toxic | - | |

| Triphosphate of PSI-6206 (RO2433-TP) | Wild-type HCV RdRp | Enzymatic Assay | - | - | - | 0.42 | |

| Triphosphate of PSI-6206 (RO2433-TP) | S282T mutant HCV RdRp | Enzymatic Assay | - | - | - | 22 | |

| Phosphoramidate Prodrugs of 2'-deoxy-2'-α-F-2'-β-C-methyluridine | HCV | HCV Subgenomic Replicon | <1 | <1 | - | - |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early studies of this compound's antiviral activity.

Hepatitis C Virus (HCV) Subgenomic Replicon Assay

This cell-based assay was instrumental in determining the antiviral activity of nucleoside analogues in a cellular context that mimics viral replication.

Objective: To quantify the inhibition of HCV RNA replication by a test compound.

Materials:

-

Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., containing a neomycin phosphotransferase resistance gene and a reporter gene like luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

-

G418 (Geneticin) for maintaining selection pressure on replicon-containing cells.

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

Reagents for RNA extraction and quantitative real-time reverse transcription PCR (qRT-PCR).

Procedure:

-

Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A no-drug control (vehicle, typically DMSO) is included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the compound to manifest.

-

RNA Extraction: Total cellular RNA is extracted from the cells using a suitable RNA isolation kit.

-

qRT-PCR Analysis: The level of HCV RNA is quantified using qRT-PCR with primers and probes specific for a region of the HCV genome within the replicon. A housekeeping gene (e.g., GAPDH) is also quantified for normalization.

-

Data Analysis: The antiviral activity is determined by the reduction in HCV RNA levels in compound-treated cells compared to the no-drug control. The EC50 value is calculated from the dose-response curve.

Cytotoxicity Assays

These assays are performed in parallel with antiviral activity assays to assess the toxicity of the compounds to the host cells.

Objective: To determine the concentration of a test compound that is toxic to host cells.

Materials:

-

A relevant cell line (e.g., Huh-7, HeLa, or other cell lines used for antiviral screening).

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

A reagent for measuring cell viability, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), CellTiter-Glo®, or a neutral red uptake assay.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (typically 48-72 hours).

-

Viability Measurement:

-

MTT Assay: The MTT reagent is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized, and the absorbance is read on a spectrophotometer.

-

CellTiter-Glo® Assay: This reagent measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescence is measured on a luminometer.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the no-drug control. The CC50 value is determined from the dose-response curve.

In Vitro HCV NS5B Polymerase Inhibition Assay

This enzymatic assay directly measures the ability of the triphosphate form of a nucleoside analogue to inhibit the viral polymerase.

Objective: To determine the inhibitory constant (Ki) of the active triphosphate metabolite against the HCV RdRp.

Materials:

-

Recombinant HCV NS5B polymerase.

-

A synthetic RNA template.

-

A set of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP).

-

The triphosphate form of the test nucleoside analogue.

-

Reaction buffer containing MgCl₂, DTT, and other necessary components.

-

Scintillation counter or phosphorimager for detecting incorporated radioactivity.

Procedure:

-

Reaction Setup: The reaction mixture is prepared containing the reaction buffer, RNA template, HCV NS5B polymerase, and varying concentrations of the inhibitor (the triphosphate of the test compound).

-

Initiation of Reaction: The polymerization reaction is initiated by the addition of the four natural rNTPs (including the radiolabeled one).

-

Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

-

Quantification of RNA Synthesis: The newly synthesized radiolabeled RNA is separated from the unincorporated nucleotides (e.g., by precipitation or filtration). The amount of incorporated radioactivity is then measured using a scintillation counter or phosphorimager.

-

Data Analysis: The rate of RNA synthesis at different inhibitor concentrations is determined. The Ki value is then calculated using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics for competitive inhibition).

Visualizing the Pathways and Processes

To better understand the metabolic activation and the experimental workflow, the following diagrams are provided.

References

- 1. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

2'-C-Methyluridine: A Core Component in the Development of Anti-Hepatitis C Virus Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV), a significant global health threat affecting millions worldwide, has been the focus of intense drug discovery efforts. A crucial target in this endeavor is the virus's own RNA-dependent RNA polymerase, NS5B, an enzyme essential for viral replication.[1][2][3] The absence of a similar enzyme in mammalian cells makes NS5B an attractive and specific target for antiviral therapy.[4] Among the most successful strategies against this enzyme has been the development of nucleoside and nucleotide inhibitors, with 2'-C-methyluridine and its precursors playing a pivotal role. This guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of this compound and its analogs in the context of HCV research.

The HCV NS5B Polymerase: A Prime Antiviral Target

The HCV NS5B protein is a 66-kDa enzyme that catalyzes the replication of the viral RNA genome.[5] Structurally, it adopts a classic "right-hand" shape, common to many polymerases, with distinct finger, palm, and thumb domains. The catalytic active site, containing a highly conserved GDD motif, is located within the palm domain and is responsible for the nucleotidyl transfer reaction. By inhibiting this enzyme, the replication of the virus can be effectively halted.

Mechanism of Action: From Prodrug to Chain Terminator

While this compound itself has been a subject of study, its more prominent role in HCV research is as the active metabolite of its cytidine analog precursors, such as 2'-C-methylcytidine (2'-C-MeC) and β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). The parent nucleoside, 2'-deoxy-2'-α-F-2'-β-C-methyluridine, is inactive in HCV replicon assays, but its triphosphate form is a potent inhibitor of the NS5B polymerase.

The primary mechanism of action involves a multi-step intracellular conversion:

-

Prodrug Administration: To enhance oral bioavailability, parent nucleosides like 2'-C-methylcytidine are often administered as prodrugs, such as valopicitabine (the 3'-O-valinyl ester of 2'-C-MeC) or Sofosbuvir (a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate).

-

Intracellular Phosphorylation: Once inside the host cell (primarily hepatocytes), the nucleoside analog is phosphorylated by host cell kinases to its active 5'-triphosphate form.

-

Metabolic Conversion: In the case of cytidine analogs like PSI-6130, the monophosphate form can be deaminated to the uridine monophosphate derivative, which is then further phosphorylated to the active this compound triphosphate.

-

NS5B Inhibition: The resulting this compound triphosphate acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the NS5B polymerase.

-

Chain Termination: Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the RNA chain.

Quantitative Data on Antiviral Activity and Inhibition

The potency of this compound precursors has been extensively quantified through various in vitro assays. The following tables summarize key data for some of the most studied analogs.

Table 1: In Vitro Anti-HCV Activity in Replicon Systems

| Compound | Replicon Genotype | EC50 (µM) | EC90 (µM) | Reference |

| 2'-C-Methylcytidine (2'-C-MeC) | 1b (Clone B) | - | 8.8 | |

| 2'-F-2'-C-Methylcytidine (PSI-6130) | 1b (Clone B) | - | 3.8 | |

| PSI-7977 (Sofosbuvir) | 1b | <1 | - | |

| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidate (17q) | Not Specified | 0.88 ± 0.12 | - | |

| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidate (17m) | Not Specified | 1.82 ± 0.19 | - |

EC50/EC90: The concentration of the compound that inhibits viral replication by 50% or 90%, respectively.

Table 2: Inhibition of HCV NS5B Polymerase

| Compound (Triphosphate form) | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| 2'-deoxy-2'-α-F-2'-β-C-methyluridine-TP (Sofosbuvir-TP) | Competitive | 0.42 | - | |

| MIV-802-UTP | Competitive | 0.71 | 2.63 | |

| 4'-Fluoro-2'-C-methyluridine-TP | Not Specified | - | 0.027 |

IC50: The concentration of the compound that inhibits enzyme activity by 50%. Ki: Inhibition constant.

Table 3: Cytotoxicity of this compound Analogs

| Compound | Cell Line | CC50 (µM) | Reference |

| PSI-7977 (Sofosbuvir) | Huh7, HepG2, BxPC3, CEM | >100 | |

| 2'-α-C-CH3-2'-β-C-F uridine phosphoramidates (17j-s) | Not Specified | >100 |

CC50: The concentration of the compound that reduces cell viability by 50%. A high CC50 value indicates low cytotoxicity.

Key Experimental Protocols

The evaluation of anti-HCV compounds like this compound relies on a standardized set of in vitro assays.

HCV Replicon Assay

This cell-based assay is the gold standard for determining the antiviral activity of a compound against HCV replication.

-

Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV RNA (a replicon) that replicates autonomously. These replicons often contain a reporter gene (like luciferase) or a selectable marker (like the neomycin resistance gene, neo).

-

Methodology:

-

Cell Seeding: Replicon-harboring cells (e.g., Huh-7) are seeded in 96-well or 384-well plates.

-

Compound Addition: The test compound (e.g., a this compound prodrug) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period (typically 48-72 hours) to allow for HCV replication and the action of the inhibitor.

-

Quantification of Replication: HCV RNA levels are quantified. If a luciferase reporter is used, a substrate is added, and luminescence is measured. Alternatively, total cellular RNA is extracted, and HCV RNA is quantified using real-time PCR (qRT-PCR).

-

Data Analysis: The reduction in reporter signal or HCV RNA levels relative to the vehicle control is used to generate a dose-response curve, from which the EC50 value is calculated.

-

NS5B Polymerase Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of the active triphosphate form of the nucleoside on the purified NS5B enzyme.

-

Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide into a newly synthesized RNA strand by purified, recombinant HCV NS5B polymerase using a synthetic RNA template.

-

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2 or MnCl2), a synthetic RNA template, ribonucleoside triphosphates (rNTPs) including a labeled one (e.g., 33P-CTP), and the purified NS5B enzyme.

-

Inhibitor Addition: The inhibitor (the active triphosphate form of the nucleoside analog) is added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated (often by adding the enzyme or rNTPs) and incubated at a specific temperature (e.g., 30°C) for a set time.

-

Termination and Product Measurement: The reaction is stopped, and the amount of incorporated labeled nucleotide into the newly synthesized RNA is measured, often by scintillation counting or filter-binding assays.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and a dose-response curve is plotted to determine the IC50 value.

-

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.

-

Principle: The viability of cells is measured after exposure to various concentrations of the test compound.

-

Methodology:

-

Cell Seeding: A relevant cell line (e.g., Huh-7, HepG2) is seeded in 96-well plates.

-

Compound Addition: The compound is added in a range of concentrations.

-

Incubation: Cells are incubated for a period that is typically equal to or longer than the antiviral assay (e.g., 3-8 days).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or WST-1, which measures metabolic activity.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% is calculated as the CC50 value. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a measure of the compound's therapeutic window.

-

Conclusion

This compound, primarily through the development of its cytidine and nucleotide prodrugs, represents a cornerstone in the creation of direct-acting antivirals against the hepatitis C virus. Its mechanism as a chain terminator for the essential NS5B polymerase provides a potent and specific means of halting viral replication. The robust and well-defined experimental protocols for evaluating its efficacy, inhibitory potential, and safety have enabled the successful translation of these fundamental research findings into clinically effective therapies like Sofosbuvir, revolutionizing the treatment landscape for patients with chronic hepatitis C. The continued study of this and similar nucleoside analogs remains a vital area of research for developing next-generation antiviral agents.

References

- 1. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]

- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

The Potent Antiviral Activity of 2'-C-Methyluridine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methyluridine and its analogs represent a pivotal class of nucleoside inhibitors with potent antiviral activity, particularly against the hepatitis C virus (HCV). This technical guide provides an in-depth overview of the biological activity, mechanism of action, and structure-activity relationships of these compounds. Detailed experimental protocols for their evaluation and quantitative data on their efficacy are presented to facilitate further research and development in this critical area of medicinal chemistry.

Introduction

The modification of nucleosides at the 2'-position of the ribose sugar has proven to be a fruitful strategy in the development of antiviral agents.[1] The introduction of a methyl group at this position, particularly in uridine analogs, has led to the discovery of compounds with significant inhibitory effects on viral replication.[2] These molecules, most notably this compound and its derivatives, have become cornerstones in the study of viral polymerases and the development of effective antiviral therapies.[1][3] This guide will explore the core biological activities of this compound and its analogs, with a focus on their application as inhibitors of the hepatitis C virus.

Mechanism of Action: Targeting the Viral RNA Polymerase

The primary mechanism by which this compound and its analogs exert their antiviral effect is through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[4] In the case of HCV, this enzyme is known as non-structural protein 5B (NS5B).

These nucleoside analogs act as prodrugs that, upon entering the host cell, are metabolized to their active 5'-triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, the presence of the 2'-C-methyl group sterically hinders the addition of the next nucleotide, acting as a non-obligate chain terminator and thus halting viral RNA synthesis.

Intracellular Activation Pathway

The conversion of the parent nucleoside analog to its active triphosphate form is a critical step for its antiviral activity. This multi-step phosphorylation cascade is carried out by host cell kinases.

Key Analogs and Their Biological Activity

Numerous analogs of this compound have been synthesized and evaluated for their antiviral properties. Modifications to the ribose sugar and the uracil base have been explored to enhance potency, selectivity, and pharmacokinetic profiles.

2'-Deoxy-2'-fluoro-2'-C-methyluridine (Sofosbuvir)

Sofosbuvir (formerly PSI-7977) is a groundbreaking phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate. This modification enhances the delivery of the monophosphate into hepatocytes, bypassing the often rate-limiting initial phosphorylation step. Sofosbuvir has demonstrated potent pan-genotypic activity against HCV and is a cornerstone of modern combination therapies.

Other Notable Analogs

Other modifications, such as the introduction of different substituents at the 2'-position or alterations to the uracil base, have been investigated to understand the structure-activity relationship (SAR).

Quantitative Biological Data

The antiviral activity of this compound and its analogs is typically quantified using in vitro assays, such as the HCV replicon system and enzymatic assays with purified NS5B polymerase. Key parameters include the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki) in enzymatic assays.

| Compound/Analog | Assay Type | Target | EC50 (µM) | IC50 (µM) | Ki (µM) | Reference(s) |

| 2'-C-Methyladenosine | HCV Replicon | HCV Replication | 0.3 | - | - | |

| 2'-O-Methylcytidine | HCV Replicon | HCV Replication | - | - | - | |

| 2'-C-Methyladenosine triphosphate | Enzyme Assay | HCV NS5B Polymerase | - | 1.9 | - | |

| 2'-O-Methylcytidine triphosphate | Enzyme Assay | HCV NS5B Polymerase | - | 3.8 | - | |

| PSI-7977 (Sofosbuvir) | HCV Replicon | HCV Replication | <1 | - | - | |

| 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine phosphoramidate | HCV Replicon | HCV Replication | 2.99 | - | - |

Experimental Protocols

The evaluation of this compound analogs relies on robust and standardized experimental protocols. Below are outlines of key methodologies.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50).

Methodology Outline:

-

Cell Culture: Huh-7 cells or their derivatives, which are highly permissive to HCV replication, are cultured in appropriate media.

-

Replicon Transfection: Cells are transfected with a subgenomic HCV replicon RNA that contains a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance).

-

Compound Treatment: Transfected cells are seeded in multi-well plates and treated with serial dilutions of the test compound.

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.

-

Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using qRT-PCR.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV NS5B Polymerase Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of the purified HCV RdRp.

Objective: To determine the concentration of a compound that inhibits NS5B polymerase activity by 50% (IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Methodology Outline:

-

Enzyme and Substrates: Purified recombinant HCV NS5B polymerase is used. The reaction mixture includes a template/primer RNA, ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-33P]UTP) or fluorescently labeled.

-

Inhibitor Addition: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The polymerization reaction is initiated by the addition of the rNTPs.

-

Reaction Quenching: After a specific incubation time, the reaction is stopped.

-

Product Quantification: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide, often by scintillation counting after capturing the RNA on a filter.

-

Data Analysis: The IC50 value is determined from a dose-response curve. Kinetic studies, varying the concentrations of both the inhibitor and the natural substrate, are performed to determine the inhibitor constant (Ki) and the mode of inhibition.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs often involves multi-step chemical processes. A common strategy for synthesizing phosphoramidate prodrugs like Sofosbuvir is outlined below.

General Synthesis of a 2'-Deoxy-2'-fluoro-2'-C-methyluridine Phosphoramidate Prodrug

The synthesis typically begins with a protected 2'-deoxy-2'-fluoro-2'-C-methylcytidine derivative.

-

Conversion to Uridine Analog: The protected cytidine is converted to the corresponding uridine analog, for example, by heating with aqueous acetic acid followed by deprotection with methanolic ammonia.

-

Phosphoramidate Coupling: The resulting 2'-deoxy-2'-fluoro-2'-C-methyluridine is then reacted with a pre-formed chlorophosphoramidate reagent in the presence of a base like N-methylimidazole (NMI). The chlorophosphoramidate reagent itself is prepared by reacting an amino acid ester with a phosphorodichloridate.

-

Purification: The final phosphoramidate prodrug is purified using chromatographic techniques.

Conclusion and Future Directions

This compound and its analogs have revolutionized the treatment of HCV infection and continue to be a fertile ground for antiviral drug discovery. The deep understanding of their mechanism of action, facilitated by robust in vitro assays, has enabled the rational design of highly potent and selective inhibitors. Future research in this area may focus on exploring new modifications to overcome drug resistance, improve pharmacokinetic properties, and expand the antiviral spectrum of this important class of nucleoside analogs to other RNA viruses. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this critical field of medicine.

References

- 1. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 2. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

structural basis for 2'-C-methyluridine inhibitory function

An In-depth Technical Guide on the Structural Basis for 2'-C-Methyluridine Inhibitory Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral therapy. Among these, this compound has emerged as a critical pharmacophore, most notably as the basis for the highly successful anti-Hepatitis C virus (HCV) drug, sofosbuvir. This document provides a detailed technical overview of the structural and molecular basis for the inhibitory function of this compound against viral RNA-dependent RNA polymerases (RdRp), with a primary focus on the HCV nonstructural protein 5B (NS5B). We will dissect its mechanism of action as a non-obligate chain terminator, present key quantitative inhibitory data, detail relevant experimental protocols, and provide visual diagrams of the inhibitory pathway and experimental workflows.

The Target: HCV NS5B RNA-Dependent RNA Polymerase

The Hepatitis C virus is a single-stranded RNA virus that relies on its own machinery for replication.[1] The catalytic core of this machinery is the NS5B protein, an RNA-dependent RNA polymerase.[2][3] Structurally, NS5B adopts the canonical "right-hand" architecture common to many polymerases, comprising fingers, palm, and thumb subdomains.[3][4] The highly conserved active site, which includes a signature Gly-Asp-Asp (GDD) motif, resides in the palm domain and is responsible for catalyzing the nucleotidyl transfer reaction. As mammalian cells do not possess a comparable RdRp, NS5B is a highly specific and attractive target for antiviral drug development.

Mechanism of Inhibition: Non-Obligate Chain Termination

This compound functions as a potent viral inhibitor after it is anabolized into its active 5'-triphosphate form (2'-C-Me-UTP) within the host cell. It is classified as a non-obligate chain terminator because, unlike obligate terminators that lack a 3'-hydroxyl group, 2'-C-Me-UTP retains the 3'-OH necessary for phosphodiester bond formation. Its inhibitory action is more subtle and is based on steric hindrance.

The mechanism proceeds as follows:

-

Incorporation: The viral polymerase, NS5B, recognizes and incorporates 2'-C-Me-UTP into the nascent viral RNA strand opposite an adenosine in the template.

-

Translocation: The polymerase successfully translocates one position forward along the RNA template.

-

Steric Clash: When the next correct nucleoside triphosphate (NTP) enters the active site, the 2'-C-methyl group of the incorporated uridine analog creates a severe steric clash. This clash physically prevents the key conformational change—an "open-to-closed" transition—of the polymerase active site. This closure is essential to correctly align the 3'-OH of the primer strand with the α-phosphate of the incoming NTP for catalysis.

-

Termination: Because the active site cannot close, the nucleotidyl transfer reaction is blocked, and RNA chain elongation is terminated. While the polymerase can still bind the next incoming NTP, it is unable to catalyze the formation of the subsequent phosphodiester bond, effectively halting viral replication.